molecular formula C16H19N5O2S B6081218 5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine

5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine

Cat. No.: B6081218
M. Wt: 345.4 g/mol
InChI Key: REXMKEUXUKMQIU-UHFFFAOYSA-N
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Description

5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine is a complex organic compound that features a combination of oxadiazole, thiazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and thiazole intermediates, which are then coupled with the pyridine derivative under specific reaction conditions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of large-scale reactors to accommodate the production volume. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine lies in its combination of oxadiazole, thiazole, and pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound in various research applications .

Properties

IUPAC Name

5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-11(16-17-7-9-24-16)21(2)14-5-4-12(10-18-14)15-19-13(20-23-15)6-8-22-3/h4-5,7,9-11H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXMKEUXUKMQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N(C)C2=NC=C(C=C2)C3=NC(=NO3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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